benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate
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Description
Benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives , which are known to interact with a wide range of biological targets, including various enzymes and receptors.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given the broad range of potential targets, it is likely that multiple pathways could be affected. For example, 1,2,4-triazole derivatives have been reported to exhibit antimicrobial , anti-inflammatory , and anticancer activities, suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
For instance, the ethoxyphenyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution . The triazolyl group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .
Result of Action
Given the potential biological activities of 1,2,4-triazole derivatives, the compound could potentially induce changes in cellular processes such as cell proliferation, inflammation, or microbial growth .
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
benzyl 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-2-27-18-10-8-17(9-11-18)24-12-13-25-20(24)22-23-21(25)29-15-19(26)28-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXHWNAZKYLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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